molecular formula C13H11N3O3S B8511058 N-{2-Nitro-4-[(pyridin-4-yl)sulfanyl]phenyl}acetamide CAS No. 55564-23-3

N-{2-Nitro-4-[(pyridin-4-yl)sulfanyl]phenyl}acetamide

Cat. No. B8511058
Key on ui cas rn: 55564-23-3
M. Wt: 289.31 g/mol
InChI Key: HEHJMDNOSKZTHC-UHFFFAOYSA-N
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Patent
US04005202

Procedure details

A solution of 9.6 g. of 1-acetamido-2-nitro-4-thiocyanatobenzene in 60 ml. dimethylformamide is treated, under nitrogen, with 1.52 g. sodium borohydride at less than 25° C. The mixture is stirred for 1 hour at 20°-25° C., then 15 ml. of acetone is added and stirring continued for 2 hours. 2.5 G. of 57% sodium hydride in oil suspension is added at 20°-30° C., followed by 11.7 g. of 4-bromopyridine hydrochloride. The mixture is warmed slowly and kept at 120°-130° C. for several hours, then cooled and diluted with water, and extracted with chloroform. The chloroform solution is treated with charcoal, stripped and the residue recrystallized from methanol and washed with pentene affording 1-acetamido-2-nitro-4-(pyrid-4-ylthio)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
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Reaction Step Two
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Type
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Reaction Step Four
Name
Quantity
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Type
solvent
Reaction Step Five
Quantity
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Type
solvent
Reaction Step Six
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Type
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Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]#N)=[CH:7][C:6]=1[N+:14]([O-:16])=[O:15])(=[O:3])[CH3:2].[BH4-].[Na+].[H-].[Na+].Cl.BrC1[CH:28]=[CH:27][N:26]=[CH:25][CH:24]=1>O.CC(C)=O.CN(C)C=O>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]2[CH:28]=[CH:27][N:26]=[CH:25][CH:24]=2)=[CH:7][C:6]=1[N+:14]([O-:16])=[O:15])(=[O:3])[CH3:2] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)SC#N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
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O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour at 20°-25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at less than 25° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed slowly
WAIT
Type
WAIT
Details
kept at 120°-130° C. for several hours
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
ADDITION
Type
ADDITION
Details
The chloroform solution is treated with charcoal
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from methanol
WASH
Type
WASH
Details
washed with pentene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C=C1)SC1=CC=NC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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